Cas no 1036628-58-6 (N-(cyclohex-3-en-1-yl)methyl-3-fluoroaniline)

N-(cyclohex-3-en-1-yl)methyl-3-fluoroaniline Chemical and Physical Properties
Names and Identifiers
-
- N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline
- N-[(cyclohex-3-en-1-yl)methyl]-3-fluoroaniline
- Benzenamine, N-(3-cyclohexen-1-ylmethyl)-3-fluoro-
- N-(cyclohex-3-en-1-yl)methyl-3-fluoroaniline
-
- Inchi: 1S/C13H16FN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-2,4,7-9,11,15H,3,5-6,10H2
- InChI Key: CIFGROITNAFLCE-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)NCC1CC=CCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 215
- Topological Polar Surface Area: 12
- XLogP3: 3.8
N-(cyclohex-3-en-1-yl)methyl-3-fluoroaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-165365-0.1g |
N-[(cyclohex-3-en-1-yl)methyl]-3-fluoroaniline |
1036628-58-6 | 0.1g |
$653.0 | 2023-05-26 | ||
Enamine | EN300-165365-0.5g |
N-[(cyclohex-3-en-1-yl)methyl]-3-fluoroaniline |
1036628-58-6 | 0.5g |
$713.0 | 2023-05-26 | ||
Enamine | EN300-165365-500mg |
N-[(cyclohex-3-en-1-yl)methyl]-3-fluoroaniline |
1036628-58-6 | 500mg |
$397.0 | 2023-09-21 | ||
Enamine | EN300-165365-10000mg |
N-[(cyclohex-3-en-1-yl)methyl]-3-fluoroaniline |
1036628-58-6 | 10000mg |
$1778.0 | 2023-09-21 | ||
Enamine | EN300-165365-0.25g |
N-[(cyclohex-3-en-1-yl)methyl]-3-fluoroaniline |
1036628-58-6 | 0.25g |
$683.0 | 2023-05-26 | ||
Enamine | EN300-165365-10.0g |
N-[(cyclohex-3-en-1-yl)methyl]-3-fluoroaniline |
1036628-58-6 | 10g |
$3191.0 | 2023-05-26 | ||
Enamine | EN300-165365-2.5g |
N-[(cyclohex-3-en-1-yl)methyl]-3-fluoroaniline |
1036628-58-6 | 2.5g |
$1454.0 | 2023-05-26 | ||
Enamine | EN300-165365-1.0g |
N-[(cyclohex-3-en-1-yl)methyl]-3-fluoroaniline |
1036628-58-6 | 1g |
$743.0 | 2023-05-26 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01019930-1g |
N-(Cyclohex-3-en-1-ylmethyl)-3-fluoroaniline |
1036628-58-6 | 95% | 1g |
¥3717.0 | 2023-04-06 | |
Enamine | EN300-165365-2500mg |
N-[(cyclohex-3-en-1-yl)methyl]-3-fluoroaniline |
1036628-58-6 | 2500mg |
$810.0 | 2023-09-21 |
N-(cyclohex-3-en-1-yl)methyl-3-fluoroaniline Related Literature
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
Additional information on N-(cyclohex-3-en-1-yl)methyl-3-fluoroaniline
Introduction to N-(cyclohex-3-en-1-yl)methyl-3-fluoroaniline (CAS No. 1036628-58-6)
N-(cyclohex-3-en-1-yl)methyl-3-fluoroaniline) is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional attributes. This compound, identified by the CAS number 1036628-58-6, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of N-(cyclohex-3-en-1-yl)methyl-3-fluoroaniline incorporates a cyclohexene moiety and a fluoroaniline group, which contribute to its distinct chemical properties and reactivity.
The cyclohexene ring in N-(cyclohex-3-en-1-yl)methyl-3-fluoroaniline introduces a degree of flexibility and conformational diversity, which is highly valuable in the design of bioactive molecules. This structural feature allows the compound to interact with biological targets in multiple ways, enhancing its potential as a lead compound for drug discovery. Additionally, the presence of a fluoro substituent at the aniline ring significantly influences the electronic properties and metabolic stability of the molecule, making it an attractive candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding interactions of N-(cyclohex-3-en-1-yl)methyl-3-fluoroaniline with various biological targets. These studies have revealed that the compound exhibits promising affinity for certain enzymes and receptors, suggesting its potential utility in treating a range of therapeutic conditions. For instance, preliminary computational studies indicate that this molecule may interact with enzymes involved in inflammatory pathways, offering a novel approach to modulate these pathways.
In parallel, experimental investigations have been conducted to evaluate the pharmacological properties of N-(cyclohex-3-en-1-yl)methyl-3-fluoroaniline. These studies have focused on its ability to inhibit specific enzymatic activities and modulate receptor binding. Preliminary results suggest that the compound demonstrates inhibitory effects on certain kinases, which are known to be implicated in cancer progression. Furthermore, its interaction with receptors involved in neurotransmission has been explored, highlighting its potential as a precursor for developing agents targeting neurological disorders.
The synthesis of N-(cyclohex-3-en-1-yl)methyl-3-fluoroaniline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the cyclohexene ring is typically achieved through cyclization reactions, while the fluoroaniline group is incorporated via nucleophilic substitution or other fluorination techniques. Advanced synthetic methodologies, such as transition metal-catalyzed reactions, have been employed to enhance the efficiency and selectivity of these transformations.
The role of N-(cyclohex-3-en-1-yl)methyl-3-fluoroaniline in medicinal chemistry extends beyond its direct application as a drug candidate. It serves as a valuable scaffold for generating structurally diverse analogs through chemical modifications. By altering specific functional groups or introducing additional substituents, researchers can fine-tune the pharmacological profile of this compound, leading to the discovery of novel therapeutic agents with improved efficacy and reduced side effects.
As our understanding of biological systems continues to evolve, the demand for innovative chemical entities like N-(cyclohex-3-en-1-yl)methyl-3-fluoroaniline remains high. The integration of cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug discovery platforms has further accelerated the process of identifying promising candidates for clinical development. These advancements underscore the importance of compounds like N-(cyclohex-3-en-1-yl)methyl-3-fluoroaniline in driving progress in modern medicine.
The future prospects for N-(cyclohex-3-en-1-yl)methyl-3-fluoroaniline are promising, with ongoing research aimed at elucidating its mechanism of action and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible clinical benefits for patients worldwide. As our knowledge base expands and new methodologies emerge, compounds such as this one will continue to play a pivotal role in shaping the future of drug discovery and development.
1036628-58-6 (N-(cyclohex-3-en-1-yl)methyl-3-fluoroaniline) Related Products
- 13062-91-4(1,3-Benzenediol, 5-(2-aminoethyl)-, hydrobromide)
- 1804670-66-3(3-Bromo-5-(difluoromethyl)-4-iodopyridine-2-methanol)
- 2229220-00-0(3-(2-cyclopropylpropyl)oxolane-2,5-dione)
- 2248390-79-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylate)
- 311810-76-1((4R,5R)-4,5-difluoro-1,3-dioxolan-2-one)
- 2253639-09-5(5-Formyl-1,2,3,4-tetrahydropyridine-2-carboxylic acid)
- 1448129-23-4(1-(3,4-dimethoxyphenyl)methyl-3-4-(4-methoxypiperidin-1-yl)phenylurea)
- 1804836-00-7(2-Iodo-4-methyl-5-(trifluoromethoxy)pyridine-3-carboxylic acid)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 922698-26-8(1-(4-chlorophenyl)-3-(5-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea)




